N-(2-chlorophenyl)-6-methyl-2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide

Description

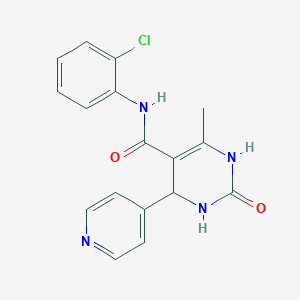

This compound belongs to the dihydropyrimidine carboxamide class, characterized by a pyrimidine ring fused with a carboxamide group. The structure includes a 2-chlorophenyl substituent at the N-position, a pyridin-4-yl group at position 4, and a methyl group at position 5.

Properties

Molecular Formula |

C17H15ClN4O2 |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-6-methyl-2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C17H15ClN4O2/c1-10-14(16(23)21-13-5-3-2-4-12(13)18)15(22-17(24)20-10)11-6-8-19-9-7-11/h2-9,15H,1H3,(H,21,23)(H2,20,22,24) |

InChI Key |

TYTFPAVCUVNSAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Biological Activity

N-(2-chlorophenyl)-6-methyl-2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrimidine ring fused with a chlorophenyl group, which is known to influence its biological activity. The molecular weight is approximately 344.78 g/mol.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.5 to 8 µg/mL, indicating potent antimicrobial efficacy .

Anticancer Properties

Pyrimidine derivatives are also being investigated for their anticancer potential. The compound has been noted for its ability to inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. Studies have shown that modifications in the pyrimidine structure can enhance selectivity and potency against specific cancer targets, such as cyclin-dependent kinases (CDKs) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 24 | HeLa | 0.36 | CDK inhibition |

| 32 | A375 | 1.8 | Selective CDK inhibition |

| 48 | HCT116 | 0.5 | Apoptosis induction |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes, such as CDKs and other kinases crucial for cell cycle regulation.

- DNA Interaction : The compound may also interact with DNA or RNA synthesis pathways due to the structural resemblance to nucleobases.

- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can contribute to their therapeutic effects in oxidative stress-related diseases .

Pharmacokinetics

The pharmacokinetic profile of pyrimidine derivatives is critical for their therapeutic application. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for determining the efficacy and safety of these compounds.

Table 2: Pharmacokinetic Parameters of Pyrimidine Derivatives

| Compound | Administration Route | Cmax (µg/mL) | t1/2 (h) | Clearance (L/h/kg) | Bioavailability (%) |

|---|---|---|---|---|---|

| 24 | i.v. | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | n.a. |

| p.o. | 108 ± 18 | — | — | 40.7 |

Case Studies and Clinical Applications

Recent studies have focused on the clinical applications of this compound in treating infections and cancer:

- Infection Models : In vivo studies demonstrated that related compounds exhibited significant antibacterial activity without acute toxicity at high doses (up to 2000 mg/kg) .

- Cancer Treatment Trials : Early-phase clinical trials are underway to evaluate the efficacy of these compounds in combination therapies for resistant cancer types.

Scientific Research Applications

Research indicates that N-(2-chlorophenyl)-6-methyl-2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide exhibits several significant biological activities:

Anticancer Activity

This compound has shown promising anticancer properties through various mechanisms:

- Induction of Apoptosis : It can trigger programmed cell death in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies evaluated its cytotoxic effects on different cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

This compound has also been studied for its antiviral potential, showing effectiveness against certain viral strains by interfering with viral replication mechanisms.

Synthesis Pathways

Several synthetic routes can be employed to create this compound. The synthesis typically involves the following steps:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine framework.

- Pyridine Integration : Introducing the pyridine moiety through cyclization reactions.

- Chlorophenyl Substitution : Adding the chlorophenyl group via electrophilic aromatic substitution or similar methods.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 6-Methylpyrimidinone | Antimicrobial, anticancer | Simple pyrimidine structure |

| 5-Fluorouracil | Anticancer | Fluorinated derivative |

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-octopyridine | Moderate anticancer activity | Different substituents impacting efficacy |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

- Chlorophenyl vs. The 4-methylphenyl substituent further increases hydrophobicity compared to the pyridin-4-yl group in the target compound. N-(4-Methoxyphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Oxo-3,4-Dihydro-1H-Pyrimidine-5-Carboxamide (): The para-methoxy group enhances electron density on the phenyl ring, which may influence π-π stacking interactions in biological targets.

Thioxo vs. Oxo Functional Groups

- N-(4-Chlorophenyl)-6-Methyl-4-Aryl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide (): Replacing the oxo group with thioxo (S=O → C=S) increases lipophilicity and may affect metabolic stability. Thioxo derivatives often exhibit altered pharmacokinetic profiles due to sulfur’s larger atomic radius and polarizability .

Substituent Position and Conformational Effects

- N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine (): Fluorine’s electronegativity and small size create stronger hydrogen bonds compared to chlorine. The dihedral angles between the pyrimidine ring and substituent planes (e.g., 12.8° for the phenyl group) influence molecular packing and bioavailability .

Melting Points and Solubility Trends

- The target compound’s pyridin-4-yl group likely improves aqueous solubility compared to purely aryl-substituted analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.